molecular formula C28H25N3O2S B2509201 3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793887-58-7

3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2509201
CAS No.: 1793887-58-7
M. Wt: 467.59
InChI Key: QOSBNIOVAGQKQT-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 1793887-58-7 , is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C28H25N3O2S
  • Molecular Weight : 467.6 g/mol
  • Structure : The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.

Research indicates that compounds with similar structures often act through multiple mechanisms:

  • Enzyme Inhibition : Many pyrrolo[3,2-d]pyrimidines exhibit inhibitory effects on key enzymes involved in various metabolic pathways.
  • Antioxidant Activity : The presence of methoxy and thioether groups may enhance the compound's ability to scavenge free radicals.
  • Receptor Modulation : Some studies suggest potential interactions with neurotransmitter receptors, impacting neurochemical pathways.

Antimicrobial Activity

Studies have shown that compounds related to pyrrolo[3,2-d]pyrimidine demonstrate significant antimicrobial properties. For instance, a series of synthesized derivatives exhibited:

  • Strong activity against Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli.
  • Inhibition of biofilm formation , which is critical in treating chronic infections.

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

  • Cell Proliferation Inhibition : In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Induction of Apoptosis : Mechanistic studies reveal that it may induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : Demonstrated strong urease inhibitory activity, which is beneficial in managing urinary tract infections.

Case Studies

StudyFindings
Study 1 (2020) Investigated the antimicrobial properties of related pyrrolo[3,2-d]pyrimidines; found significant inhibition against S. aureus and E. coli .
Study 2 (2021) Evaluated anticancer effects; reported IC50 values indicating effective growth inhibition in breast cancer cell lines .
Study 3 (2022) Assessed enzyme inhibition; confirmed strong AChE inhibitory activity with potential implications for Alzheimer's treatment .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-8-10-21(11-9-19)18-34-28-30-25-24(22-6-4-3-5-7-22)16-29-26(25)27(32)31(28)17-20-12-14-23(33-2)15-13-20/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBNIOVAGQKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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